ML-9

描述

ML-9 是一种选择性且有效的 Akt 激酶、肌球蛋白轻链激酶和基质相互作用分子 1 抑制剂。 它以其通过刺激自噬体形成并抑制其降解来诱导自噬的能力而闻名 .

准备方法

ML-9 的合成涉及多个步骤,包括在受控条件下对特定起始材料的反应。详细的合成路线和反应条件是专有的,通常不会公开。 工业生产方法也遵循类似的合成路线,但针对大规模生产进行了优化 .

化学反应分析

科学研究应用

ML-9 具有广泛的科学研究应用,包括:

化学: 用作研究激酶抑制和自噬的工具。

生物学: 用于研究细胞信号通路和自噬机制。

医学: 研究其在癌症治疗中的潜力,特别是在增强其他抗癌药物(如多西他赛)的疗效方面。

工业: 用于开发新的治疗剂和研究工具

作用机制

ML-9 通过抑制 Akt 激酶、肌球蛋白轻链激酶和基质相互作用分子 1 来发挥其作用。这种抑制导致自噬体形成的刺激及其降解的抑制。 涉及的分子靶点和途径包括 Akt/雷帕霉素哺乳动物靶点通路和自噬通路 .

相似化合物的比较

ML-9 在同时抑制 Akt 激酶和肌球蛋白轻链激酶方面是独一无二的,这使其成为研究中的宝贵工具。类似的化合物包括:

ML-7: 另一种肌球蛋白轻链激酶抑制剂,但特异性和效力不同。

布雷维斯塔汀: 非肌肉肌球蛋白 II 的选择性抑制剂。

菲那麦利: 镰刀菌肌球蛋白 I 的特异性抑制剂

生物活性

ML-9, specifically this compound hydrochloride, is a selective inhibitor of myosin light chain kinase (MLCK), which plays a crucial role in various cellular processes, including muscle contraction and cell signaling. Its biological activity has been investigated in several studies, highlighting its potential therapeutic applications in conditions influenced by calcium signaling and muscle contraction.

This compound hydrochloride exhibits selective inhibition with Ki values of:

| Enzyme | Ki Value (μM) |

|---|---|

| MLCK | 4 |

| PKA | 32 |

| PKC | 54 |

Additionally, this compound inhibits STIM1-plasma membrane interactions, thereby preventing store-operated calcium entry (SOCE) into cells. This mechanism is significant as SOCE is vital for various physiological processes, including muscle contraction and neurotransmitter release .

Biological Activities

- Inhibition of MLCK : By selectively inhibiting MLCK, this compound can modulate smooth muscle contraction and other cellular activities dependent on myosin light chain phosphorylation.

- Impact on Calcium Signaling : The inhibition of STIM1 interactions leads to reduced calcium influx, which can affect numerous signaling pathways involved in cell growth and differentiation.

- Potential Therapeutic Applications :

- Cardiovascular Diseases : Due to its role in regulating smooth muscle contraction, this compound may have applications in treating hypertension and other cardiovascular disorders.

- Cancer Research : Studies have indicated that modulation of calcium signaling can influence cancer cell proliferation and migration, suggesting a potential role for this compound in cancer therapy.

Case Studies and Research Findings

Several studies have explored the effects of this compound on various cell types:

Study 1: Effect on Smooth Muscle Cells

In vitro experiments demonstrated that this compound effectively reduced contraction in rat aortic smooth muscle cells. The study reported a significant decrease in force generation when cells were treated with this compound compared to controls. This suggests that this compound can be a valuable tool for studying vascular smooth muscle physiology and pathology.

Study 2: Impact on Neuronal Cells

Research involving cultured neurons showed that this compound inhibited calcium entry through store-operated channels, leading to decreased excitability. This finding indicates potential implications for neurological disorders where calcium dysregulation is a concern .

Study 3: Cancer Cell Lines

In cancer research, this compound was tested on various cancer cell lines to evaluate its effect on proliferation and migration. The results indicated that treatment with this compound led to reduced cell viability and inhibited migration in certain cancer types, suggesting its potential as an anti-cancer agent .

Summary of Findings

The biological activity of this compound highlights its importance as a selective inhibitor of myosin light chain kinase with significant implications for both cardiovascular health and cancer research. Its ability to modulate calcium signaling pathways makes it a compound of interest for further exploration in therapeutic contexts.

Future Directions

Ongoing research should focus on:

- Clinical Trials : Assessing the efficacy and safety of this compound in clinical settings.

- Mechanistic Studies : Further elucidating the pathways influenced by this compound to identify additional therapeutic targets.

- Combination Therapies : Exploring the potential of using this compound alongside other therapeutic agents to enhance treatment efficacy.

属性

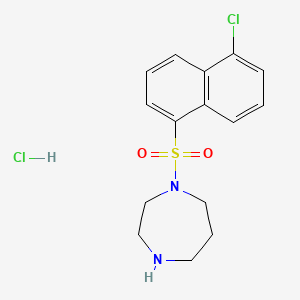

IUPAC Name |

1-(5-chloronaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRYCIVTNLZOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147228 | |

| Record name | 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105637-50-1 | |

| Record name | ML 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105637501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 105637-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ML-9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2L6JK93I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。